molecular formula C8H8ClNO3 B3094266 Methyl 4-chloro-3-methoxypicolinate CAS No. 1255917-95-3

Methyl 4-chloro-3-methoxypicolinate

Cat. No.: B3094266
CAS No.: 1255917-95-3
M. Wt: 201.61 g/mol
InChI Key: CELZHNZCMFLCEH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methoxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 3-position on the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Scientific Research Applications

Methyl 4-chloro-3-methoxypicolinate has several applications in scientific research:

    Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Biological Studies: It is used in studies to understand the interactions of pyridine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Safety and Hazards

“Methyl 4-chloro-3-methoxypicolinate” should be handled with care. It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray. It should be used only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn while handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-methoxypicolinate can be synthesized through various methods. One common synthetic route involves the esterification of 4-chloro-3-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methoxypicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted pyridines, aldehydes, acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The chlorine and methoxy substituents on the pyridine ring influence its reactivity and binding affinity to these targets. detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloropicolinate: Similar structure but lacks the methoxy group.

    Methyl 3-methoxypicolinate: Similar structure but lacks the chlorine atom.

    4-Chloro-3-methoxypyridine: Similar structure but lacks the ester group.

Uniqueness

Methyl 4-chloro-3-methoxypicolinate is unique due to the presence of both chlorine and methoxy substituents on the pyridine ring, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

methyl 4-chloro-3-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-5(9)3-4-10-6(7)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELZHNZCMFLCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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